2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride
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Overview
Description
2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride typically involves the following steps:
Boc Protection: The Boc protection of 4-aminomethylpiperidine gives tert-Butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.
Free-Radical Halogenation: Ethyl o-toluate undergoes free-radical halogenation to form ethyl 2-(bromomethyl)benzoate.
Intermediate Reaction: The reaction between the two intermediates leads to 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.
Deprotection: Deprotection yields 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindolinone derivatives .
Scientific Research Applications
2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of complex molecules.
Biology: The compound is utilized in the development of biochemical assays and as a ligand in protein studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can rapidly conjugate with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions. This property makes it a valuable building block for creating protein degrader libraries and targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride
- 2-(Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
- (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride
Uniqueness
2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride stands out due to its unique structural properties, which allow for rapid conjugation and versatile applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential in drug development make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H17ClN2O |
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Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H |
InChI Key |
SJBWKGPSJZQXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
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